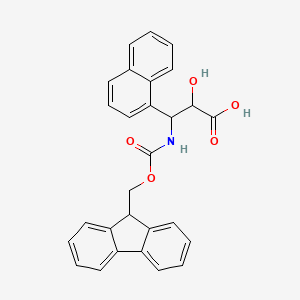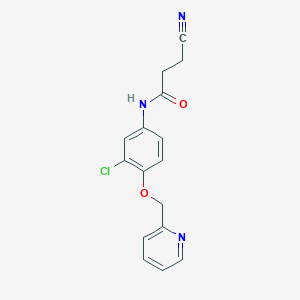![molecular formula C28H28N4O3 B12104145 16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-N-Acetylardeemin is a derivative of ardeemin, an indole alkaloid metabolized by the fungus Aspergillus fischeri. This compound has garnered significant interest due to its ability to reverse multidrug resistance in cancer cells, making it a promising candidate for enhancing the efficacy of chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of 5-N-Acetylardeemin involves several key steps, including the kinetic stereoselective conversion of intermediates.
Industrial Production Methods
Industrial production of 5-N-Acetylardeemin can be achieved through fermentation processes using the endophytic fungus Aspergillus fumigatus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
5-N-Acetylardeemin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: Substitution reactions, particularly at the nitrogen position, can yield different derivatives with varying biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of indole alkaloids.
Biology: The compound is used to investigate the mechanisms of multidrug resistance in cancer cells.
Medicine: 5-N-Acetylardeemin has shown promise in enhancing the efficacy of chemotherapeutic agents by reversing drug resistance in tumor cells.
Industry: Its potential use in industrial fermentation processes for the production of bioactive compounds is being explored
Mechanism of Action
The primary mechanism by which 5-N-Acetylardeemin exerts its effects is through the inhibition of P-glycoprotein (P-gp), a membrane-associated protein that actively exports cytotoxic drugs from resistant tumor cells. By inhibiting P-gp, 5-N-Acetylardeemin increases the intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-N-Formylardeemin: Another derivative of ardeemin, known for its ability to reverse multidrug resistance.
5-N-Acetyl-15b-hydroxyardeemin: A hydroxylated derivative with enhanced MDR-reversing effects.
5-N-Acetyl-15b-didehydroardeemin: A dehydrogenated derivative with unique biological properties
Uniqueness
5-N-Acetylardeemin stands out due to its potent ability to reverse multidrug resistance at relatively low concentrations, making it a valuable compound for enhancing the efficacy of chemotherapy. Its unique structure and mechanism of action differentiate it from other similar compounds, providing a distinct advantage in the treatment of resistant cancers .
Properties
IUPAC Name |
16-acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLQWSBGQKPGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)




![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)


amine](/img/structure/B12104135.png)


![Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
